Cas no 1371641-17-6 (4-Methyl-3-phenylhex-4-enoic acid)

4-Methyl-3-phenylhex-4-enoic acid 化学的及び物理的性質
名前と識別子
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- (4E)-4-methyl-3-phenylhex-4-enoic acid
- EN300-9434615
- EN300-39856396
- 4-methyl-3-phenylhex-4-enoic acid
- 1371641-17-6
- 4-Methyl-3-phenylhex-4-enoic acid
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- MDL: MFCD24502768
- インチ: 1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+
- InChIKey: JALQBRRXOFCNIU-XCVCLJGOSA-N
- SMILES: OC(CC(/C(=C/C)/C)C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 204.115029749g/mol
- 同位素质量: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- XLogP3: 3.1
4-Methyl-3-phenylhex-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9434615-1g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 1g |
$1256.0 | 2023-09-01 | |
Enamine | EN300-9434615-5g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 5g |
$3645.0 | 2023-09-01 | |
Enamine | EN300-39856396-0.1g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.1g |
$437.0 | 2023-07-07 | |
Enamine | EN300-39856396-1.0g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 1.0g |
$1256.0 | 2023-07-07 | |
Enamine | EN300-9434615-10.0g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 10.0g |
$5405.0 | 2023-07-07 | |
Enamine | EN300-39856396-0.5g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.5g |
$980.0 | 2023-07-07 | |
Enamine | EN300-9434615-0.25g |
4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.25g |
$623.0 | 2023-09-01 | |
Enamine | EN300-39856396-0.25g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 0.25g |
$623.0 | 2023-07-07 | |
Enamine | EN300-39856396-2.5g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 2.5g |
$2464.0 | 2023-07-07 | |
Enamine | EN300-39856396-5.0g |
(4E)-4-methyl-3-phenylhex-4-enoic acid |
1371641-17-6 | 95% | 5.0g |
$3645.0 | 2023-07-07 |
4-Methyl-3-phenylhex-4-enoic acid 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
4-Methyl-3-phenylhex-4-enoic acidに関する追加情報
4-Methyl-3-phenylhex-4-enoic acid (CAS No. 1371641-17-6): A Comprehensive Overview
4-Methyl-3-phenylhex-4-enoic acid, identified by its Chemical Abstracts Service (CAS) number CAS No. 1371641-17-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various scientific and industrial domains. The compound's molecular structure, consisting of a hexenoic acid backbone with a methyl and phenyl substituent, positions it as a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.
The< strong>4-Methyl-3-phenylhex-4-enoic acid molecule exhibits a conjugated system due to the presence of the double bond in the hexenoic acid moiety. This conjugation imparts distinct electronic properties, making it a valuable building block for the synthesis of more complex molecules. In recent years, there has been growing interest in such conjugated systems due to their role in the development of advanced materials and pharmaceuticals.
One of the most compelling aspects of 4-Methyl-3-phenylhex-4-enoic acid is its potential as a precursor in the synthesis of bioactive compounds. Researchers have been exploring its utility in creating novel derivatives with enhanced pharmacological properties. For instance, modifications to the phenyl ring or the carboxylic acid group can lead to compounds with improved solubility, bioavailability, or target specificity. These modifications are often guided by computational modeling and high-throughput screening techniques, which have become indispensable tools in modern drug discovery.
In the context of current research, 4-Methyl-3-phenylhex-4-enoic acid has been investigated for its role in developing new therapeutic agents. Studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, or antimicrobial properties. These findings are particularly intriguing given the increasing demand for natural product-inspired drugs that offer multiple mechanisms of action. The phenyl ring, in particular, is known to be a privileged scaffold in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates.
The synthesis of 4-Methyl-3-phenylhex-4-enoic acid presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, advancements in catalytic methods have opened new avenues for more efficient production. For example, transition metal-catalyzed reactions have enabled the introduction of functional groups with greater precision and fewer byproducts. Such innovations not only streamline the synthesis but also make it more environmentally sustainable.
The pharmacological potential of 4-Methyl-3-phenylhex-4-enoic acid has also been explored through computational studies. Molecular docking simulations have been used to predict how this compound might interact with biological targets such as enzymes or receptors. These simulations provide valuable insights into the binding affinity and mode of action, guiding experimental efforts toward more effective drug candidates. Additionally, virtual screening techniques have allowed researchers to identify potential lead compounds for further development.
In conclusion, 4-Methyl-3-phenylhex-4-enoic acid (CAS No. 1371641-17-6) represents a promising compound with diverse applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration, particularly in the development of novel therapeutic agents. As research continues to advance, it is likely that new applications and derivatives will emerge, further solidifying its importance in the scientific community.
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